![molecular formula C11H16ClNOS B1449947 3-Chloro-N,N-diisopropylthiophene-2-carboxamide CAS No. 1980049-02-2](/img/structure/B1449947.png)
3-Chloro-N,N-diisopropylthiophene-2-carboxamide
Overview
Description
3-Chloro-N,N-diisopropylthiophene-2-carboxamide is a chemical compound with the molecular formula C11H16ClNOS and a molecular weight of 245.77 . It is a versatile material with diverse applications in scientific research.
Molecular Structure Analysis
The molecular structure of 3-Chloro-N,N-diisopropylthiophene-2-carboxamide is represented by the SMILES stringO=C(C1=C(Cl)C=CS1)N(C(C)C)C(C)C
. This string provides a text representation of the compound’s structure.
Scientific Research Applications
Medicine
In the medical field, this compound could be explored for its potential as a precursor in the synthesis of pharmacologically active molecules. Its structural motif, which includes a thiophene ring, is often found in drugs that exhibit various biological activities. For instance, thiophene derivatives are known to possess anti-inflammatory, antiviral, and anticancer properties .
Agriculture
3-Chloro-N,N-diisopropylthiophene-2-carboxamide: may serve as an intermediate in the development of agricultural chemicals. These compounds can be tailored to produce herbicides or pesticides, contributing to the protection of crops from pests and diseases, thereby enhancing yield and food security .
Materials Science
In materials science, this compound’s derivatives could be utilized in the creation of novel organic semiconductors. Thiophene-based semiconductors are crucial for the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), which are pivotal in advancing renewable energy technologies .
Environmental Science
The compound could be investigated for its role in environmental remediation processes. Specifically, its derivatives might be used to synthesize compounds that can act as sensors or absorbents for environmental pollutants, aiding in the detection and removal of hazardous substances from ecosystems .
Biochemistry
In biochemistry, 3-Chloro-N,N-diisopropylthiophene-2-carboxamide might be a key ingredient in the study of enzyme inhibition. By modifying specific enzymes’ activity, researchers can better understand metabolic pathways and potentially develop treatments for diseases where these pathways are disrupted .
Pharmacology
This compound could be pivotal in pharmacological research, particularly in the design of drug delivery systems. Its chemical structure could be modified to enhance the solubility and bioavailability of drugs, making them more effective in treating diseases .
Chemical Engineering
From a chemical engineering perspective, the compound could be used in process optimization. Its properties might be harnessed to improve the efficiency of chemical reactions, leading to more sustainable and cost-effective industrial processes .
Analytical Chemistry
Lastly, in analytical chemistry, derivatives of 3-Chloro-N,N-diisopropylthiophene-2-carboxamide could be synthesized for use as standards or reagents in chromatography and spectroscopy. These applications are essential for the qualitative and quantitative analysis of complex mixtures .
properties
IUPAC Name |
3-chloro-N,N-di(propan-2-yl)thiophene-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNOS/c1-7(2)13(8(3)4)11(14)10-9(12)5-6-15-10/h5-8H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZTSTBCGOHUNFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)C1=C(C=CS1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-N,N-diisopropylthiophene-2-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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